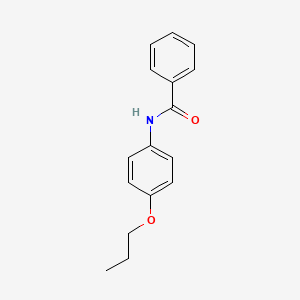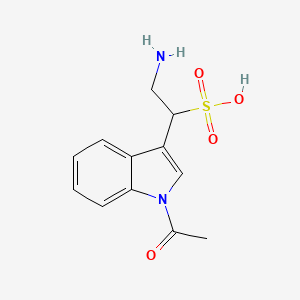
N-(4-propoxyphenyl)benzamide
Descripción general
Descripción
N-(4-propoxyphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 4-propoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing N-(4-propoxyphenyl)benzamide involves the direct condensation of 4-propoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-propoxyphenylboronic acid is coupled with benzamide in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the direct condensation method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-propoxyphenyl)benzamide can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form N-(4-propoxyphenyl)benzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 4-propoxybenzaldehyde, 4-propoxybenzoic acid.
Reduction: N-(4-propoxyphenyl)benzylamine.
Substitution: Halogenated derivatives such as 4-bromo-N-(4-propoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-propoxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anti-tubercular agents . These derivatives exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for further drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings, where they impart desirable properties such as improved adhesion and durability.
Mecanismo De Acción
The mechanism of action of N-(4-propoxyphenyl)benzamide and its derivatives involves interaction with specific molecular targets. For instance, in anti-tubercular applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways may vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
N-(4-phenoxyphenyl)benzamide: This compound is structurally similar but contains a phenoxy group instead of a propoxy group. It exhibits different chemical reactivity and biological activity.
N-(4-(quinazolin-2-yl)phenyl)benzamide: This derivative has a quinazoline moiety, which imparts unique pharmacological properties, particularly in anti-cancer applications.
Uniqueness: N-(4-propoxyphenyl)benzamide is unique due to its propoxy group, which influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-(4-propoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-12-19-15-10-8-14(9-11-15)17-16(18)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXVSFJFYPMTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-4-(1-piperazinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819997.png)
![N,N-dipentyl-4-(1-piperidinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820005.png)
![N-allyl-N'-(4-fluorophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3820008.png)
![N-(4-methoxyphenyl)-4-(4-morpholinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820016.png)

![1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol](/img/structure/B3820049.png)
![N-(4-methyl-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}phenyl)benzamide](/img/structure/B3820054.png)

![4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B3820076.png)
![2-[4-[(4-nitrobenzoyl)amino]phenoxy]acetic acid](/img/structure/B3820081.png)
![[4-(benzoylamino)phenoxy]acetic acid](/img/structure/B3820088.png)


